2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline
Brand Name: Vulcanchem
CAS No.: 1036526-86-9
VCID: VC2650928
InChI: InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3
SMILES: CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Molecular Formula: C12H17ClN2O2S
Molecular Weight: 288.79 g/mol

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

CAS No.: 1036526-86-9

Cat. No.: VC2650928

Molecular Formula: C12H17ClN2O2S

Molecular Weight: 288.79 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline - 1036526-86-9

Specification

CAS No. 1036526-86-9
Molecular Formula C12H17ClN2O2S
Molecular Weight 288.79 g/mol
IUPAC Name 2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline
Standard InChI InChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3
Standard InChI Key DWAVQZRQOKVZAA-UHFFFAOYSA-N
SMILES CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILES CC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N

Introduction

Molecular Structure and Chemical Identity

Basic Identifiers and Nomenclature

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline is identified by the CAS registry number 1036526-86-9. The compound's IUPAC name is 2-chloro-5-(3-methylpiperidin-1-yl)sulfonylaniline . Alternative names include 2-CHLORO-5-[(3-METHYL-1-PIPERIDINYL)SULFONYL]-ANILINE (uppercase format) and 2-chloro-5-((3-methylpiperidin-1-yl)sulfonyl)aniline .

Structural Information

The molecular structure of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline consists of several key components:

  • A benzene ring with an amino group (-NH₂) at position 2

  • A chlorine atom at position 2 (adjacent to the amino group)

  • A sulfonyl group (-SO₂-) at position 5

  • A 3-methylpiperidine ring connected to the sulfonyl group

This arrangement creates a molecule with multiple functional groups that contribute to its chemical properties and potential biological activities .

Chemical Identifiers and Molecular Representation

The compound can be uniquely identified through various chemical notations as presented in Table 1:

Table 1: Chemical Identifiers for 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline

Identifier TypeChemical Notation
Molecular FormulaC₁₂H₁₇ClN₂O₂S
Molecular Weight288.79 g/mol
InChIInChI=1S/C12H17ClN2O2S/c1-9-3-2-6-15(8-9)18(16,17)10-4-5-11(13)12(14)7-10/h4-5,7,9H,2-3,6,8,14H2,1H3
InChIKeyDWAVQZRQOKVZAA-UHFFFAOYSA-N
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N
Canonical SMILESCC1CCCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N

Source: Data compiled from PubChem and VulcanChem entries

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline have been computed using various algorithms and are presented in Table 2:

Table 2: Computed Physical and Chemical Properties

PropertyValueMethod
XLogP3-AA2.3Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.6.11
Hydrogen Bond Acceptor Count4Computed by Cactvs 3.4.6.11
Rotatable Bond Count2Computed by Cactvs 3.4.6.11
Exact Mass288.0699267 DaComputed by PubChem 2.1
Topological Polar Surface AreaApproximately 84 ŲEstimated based on functional groups
Heavy Atom Count17Based on molecular formula

These properties suggest that the compound has moderate lipophilicity (LogP of 2.3), indicating a balance between hydrophilic and hydrophobic characteristics, which may influence its solubility in various solvents and potential for membrane permeability in biological systems .

Structural Features and Bonding

The compound exhibits several important structural features that contribute to its chemical behavior:

  • The chlorine atom at position 2 creates electron-withdrawing effects on the aromatic ring

  • The amino group (-NH₂) at position 2 acts as an electron-donating group

  • The sulfonyl group (-SO₂-) functions as a strong electron-withdrawing group

  • The 3-methylpiperidine ring provides steric bulk and potential sites for hydrogen bonding

These features create an electron distribution pattern that influences the compound's reactivity, particularly at the aromatic ring positions.

Chemical Reactivity

Reactive Centers

The reactivity of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline is primarily determined by its functional groups:

  • Amino Group (-NH₂): Can participate in nucleophilic substitution reactions, acylation, and can be diazotized

  • Aromatic Ring: Can undergo electrophilic aromatic substitution reactions, though reactivity is modulated by the existing substituents

  • Sulfonyl Group (-SO₂-): Relatively stable, but can be involved in reduction reactions

  • Chlorine Atom: Potential site for nucleophilic aromatic substitution

The presence of both electron-donating (amino) and electron-withdrawing (chloro, sulfonyl) groups creates a complex electronic distribution that influences the reactivity of different positions on the aromatic ring.

Biological Activity and Applications

Research Applications

The compound has potential applications in several research areas:

  • Medicinal Chemistry: As a building block for the synthesis of more complex bioactive molecules

  • Structure-Activity Relationship Studies: To investigate the impact of specific structural features on biological activity

  • Chemical Biology: As a tool for studying biological processes involving sulfonamide-sensitive enzymes or receptors

The unique arrangement of functional groups in this compound makes it a potential candidate for exploring the biological effects of sulfonyl aniline derivatives.

Structure-Activity Relationships and Comparative Analysis

Comparison with Structurally Related Compounds

2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline belongs to a family of structurally related compounds that share similar core structures but differ in specific substituents. Table 3 provides a comparison with some of these related compounds:

Table 3: Comparison of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-anilineC₁₂H₁₇ClN₂O₂S288.79 g/molMethyl group at position 3 of piperidine ring
2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-anilineC₁₂H₁₇ClN₂O₂S288.79 g/molMethyl group at position 2 of piperidine ring
2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-anilineC₁₃H₁₉ClN₂O₂S302.82 g/molEthyl group at position 2 of piperidine ring
2-Chloro-5-methylanilineC₇H₈ClN141.60 g/molLacks sulfonyl and piperidine groups; has methyl group

The position and nature of substituents on both the aniline core and the piperidine ring can significantly affect the physicochemical properties and potential biological activities of these compounds. For instance, the position of the methyl group on the piperidine ring (position 2 versus position 3) may influence the conformation of the molecule and its interaction with biological targets .

Structure-Activity Considerations

The structural features of 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline that may contribute to its potential biological activity include:

  • Chlorine Substituent: May enhance binding to specific protein pockets through halogen bonding or hydrophobic interactions

  • Amino Group: Provides potential hydrogen bonding capabilities as both donor and acceptor

  • Sulfonyl Linkage: Creates a rigid structural element and may participate in hydrogen bonding interactions

  • 3-Methylpiperidine Ring: Provides a three-dimensional structural element that could influence receptor binding specificity

Research with similar compounds suggests that modifications to these structural elements can significantly affect biological activity profiles, highlighting the importance of precise structural features in determining function .

Current Research and Future Perspectives

Research Status

  • Medicinal Chemistry: Investigation as potential lead compounds for drug discovery

  • Chemical Biology: Study of interactions with biological macromolecules

  • Synthetic Methodology: Development of efficient synthetic routes for sulfonyl aniline derivatives

The compound is currently available primarily for research purposes through chemical suppliers, indicating ongoing interest in its properties and applications .

Future Research Directions

Several promising research directions for 2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline include:

  • Structure-Activity Relationship Studies: Systematic modification of the structure to develop more potent or selective derivatives

  • Target Identification: Determination of specific biological targets with which the compound interacts

  • Development of Analytical Methods: Creation of specific detection methods for this compound and its metabolites

  • Exploration of Novel Applications: Investigation of potential uses beyond currently understood applications

These research directions could expand our understanding of the compound's properties and potentially lead to valuable applications in medicinal chemistry and related fields .

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